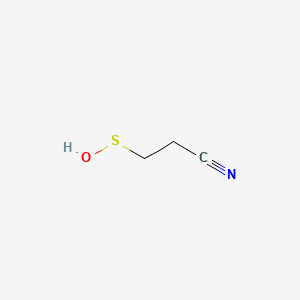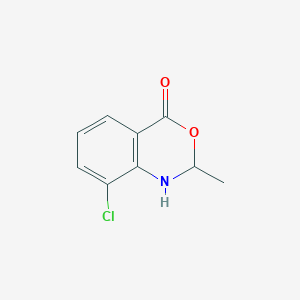
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of a chlorine atom and a methyl group further distinguishes it from other benzoxazinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method involves the use of acetic acid as a catalyst in ethanol, which facilitates the cyclization process to form the benzoxazinone ring . Another method employs the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.
Cyclization Reactions: Reagents such as orthoesters and catalysts like acetic acid or cyanuric chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inactivate enzymes such as chymotrypsin through a stoichiometric reaction, where the compound binds to the enzyme and inhibits its activity . This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme and block its function.
Comparación Con Compuestos Similares
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinones and related heterocyclic compounds:
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group, which can influence its chemical properties and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one:
These comparisons highlight the unique features of this compound, particularly the presence of the chlorine atom and methyl group, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
820215-01-8 |
|---|---|
Fórmula molecular |
C9H8ClNO2 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
8-chloro-2-methyl-1,2-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H8ClNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-5,11H,1H3 |
Clave InChI |
LDSCXWKGHXXOGG-UHFFFAOYSA-N |
SMILES canónico |
CC1NC2=C(C=CC=C2Cl)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


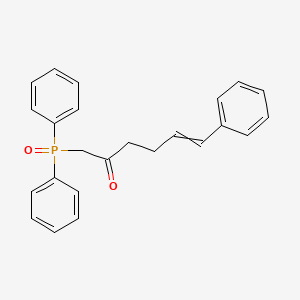
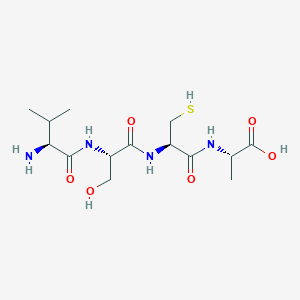
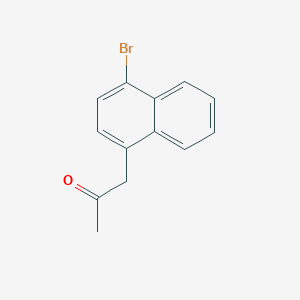
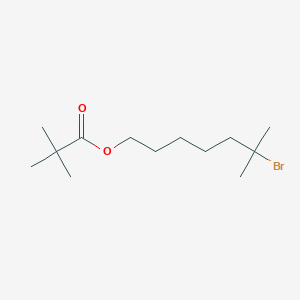
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
